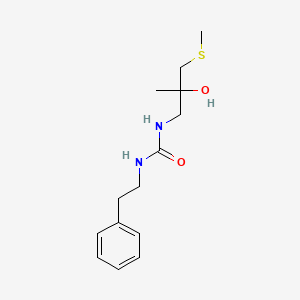

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(18,11-19-2)10-16-13(17)15-9-8-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVOHSMSXHNAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCC1=CC=CC=C1)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea involves several steps. One common method includes the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with phenethyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the urea group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogens or other substituents can be introduced using appropriate reagents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins on cell surfaces, influencing cellular signaling pathways .

Comparison with Similar Compounds

Urea Derivatives with Varied Substituents

Compound A: 3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O)

- Structural Differences: Replaces the hydroxy and methylthio groups with a dimethylamino (-N(CH₃)₂) moiety.

- No classified health or environmental hazards reported, though toxicological data remain incomplete .

- Comparison :

- The target compound’s hydroxy group may enhance hydrogen bonding, improving crystallinity compared to Compound A.

- The methylthio group in the target compound could increase lipophilicity, affecting membrane permeability in biological systems.

Sulfur-Containing Compounds

Compound B : 1-(1-(Methylthio)propyl)-2-propyldisulfane (from onion volatiles, )

- Structural Differences : A disulfide with a methylthio-propyl chain, lacking the urea backbone.

- Key Properties :

- Comparison :

- The target compound’s methylthio group is a thioether (-S-), which is more stable than disulfides (-S-S-).

- Unlike Compound B, the urea backbone in the target compound likely reduces volatility, making it less prone to evaporation.

Compound C : 2-Methylthioacetaldehyde ()

- Structural Differences : A small aldehyde with a methylthio group.

- Key Properties :

- Comparison :

- The target compound’s larger size and urea backbone reduce volatility, favoring stability in solid or liquid phases.

- The hydroxy group in the target compound may mitigate the reactivity associated with aldehydes like Compound C.

Thiols and Disulfides

Compound D : 2-Mercaptopropionic acid ()

- Structural Differences : Contains a thiol (-SH) group and carboxylic acid.

- Key Properties :

- High acidity (pKa ~3–4) due to the -SH and -COOH groups.

- Used as a stabilizer in polymers and pharmaceuticals.

- Comparison :

- The target compound’s thioether group is less acidic and less reactive than thiols, reducing susceptibility to oxidation.

Data Table: Key Properties of Compared Compounds

*Estimated based on structural formula.

Research Findings and Implications

- Stability : The methylthio group in the target compound likely offers greater stability than disulfides (Compound B) or thiols (Compound D), as thioethers are less reactive .

- Biological Activity: Urea derivatives with polar groups (e.g., hydroxy) may exhibit enhanced binding to biological targets compared to non-polar analogs like Compound A .

Biological Activity

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is a urea derivative that has garnered attention for its potential biological activities, particularly in relation to cholesterol metabolism and cardiovascular health. This compound is part of a broader class of urea derivatives that have shown promise in various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a hydroxy group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- ACAT Inhibition : The compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. By inhibiting ACAT, the compound may help lower blood cholesterol levels and prevent the accumulation of cholesteryl esters in arterial walls, potentially reducing the risk of atherosclerosis .

- Antioxidant Properties : Alongside its role as an ACAT inhibitor, this compound also demonstrates antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cholesterol esterification processes. This inhibition leads to decreased cholesterol absorption in intestinal cells, thereby contributing to lower serum cholesterol levels.

In Vivo Studies

Animal studies have further supported these findings, indicating that administration of this compound results in significant reductions in serum cholesterol levels and improvements in lipid profiles. For example, a study demonstrated that subjects treated with the compound showed a marked decrease in low-density lipoprotein (LDL) cholesterol levels compared to control groups .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Rats | Significant reduction in serum cholesterol after administration of the compound over 4 weeks. |

| Study B | Mice | Observed decreased accumulation of cholesteryl esters in arterial walls, suggesting protective effects against atherosclerosis. |

| Study C | Human Cell Lines | Inhibition of ACAT activity leading to reduced cholesterol esterification rates. |

The mechanism by which this compound exerts its effects involves the following pathways:

- Inhibition of ACAT : By blocking the action of ACAT, the compound prevents the conversion of free cholesterol to cholesteryl esters, thus reducing lipid accumulation.

- Antioxidant Activity : The presence of the hydroxyl group enhances its ability to scavenge free radicals, mitigating oxidative stress and protecting vascular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.